molecular formula C13H26O B079276 Tridecanal CAS No. 10486-19-8

Tridecanal

Cat. No. B079276
CAS RN: 10486-19-8
M. Wt: 198.34 g/mol
InChI Key: BGEHHAVMRVXCGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Tridecanal involves complex organic reactions. For example, triflimide activation of chiral oxazaborolidines leads to highly effective catalysts for enantioselective Diels-Alder reactions, illustrating the type of advanced organic synthesis techniques that might be relevant for synthesizing this compound and its derivatives (Ryu & Corey, 2003).

Molecular Structure Analysis

The molecular structure of this compound, like many organic compounds, can be analyzed through various spectroscopic methods. While specific studies on this compound's structure were not identified, techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly employed to elucidate the structure of organic molecules. These methods provide insights into the atomic arrangement, bonding, and stereochemistry crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its chemical properties. One relevant reaction is the chemical degradation of mixtures containing similar compounds in the presence of vanadium(V) in acidic sulfate media, indicating the susceptibility of such molecules to oxidative degradation processes (Chagnes et al., 2011). This degradation pathway may have implications for this compound's stability under certain conditions.

Scientific Research Applications

  • Molecular Dynamics and Micelle Applications : Tridecanal's analog, n-tridecane, has been studied for its behavior in micelle formations. This research is foundational for understanding applications like solubilization, drug delivery, and catalysis (Wei et al., 2019).

  • Pheromone Analysis and Environmental Research : Studies involving the analysis of trail pheromones of Camponotus japonicus identified compounds like n-tridecane. This research is significant for eco-friendly and ethical research in live samples, impacting fields like environmental biology and chemistry (Park et al., 2012).

  • Emulsions and Catalytic Reactions : Research on halloysites, a type of tubular alumosilicate, used in oil–water emulsions, showed enhanced yield and selectivity for the hydroformylation of dodecene to this compound. This has implications for industrial applications like oil spill dispersions (von Klitzing et al., 2017).

  • Compressibility Measurements in Metrology : Tridecane's compressibility coefficient, crucial for accurate measurements in hydrostatic weighing apparatuses, has been studied, impacting precision in scientific measurements (Li et al., 2017).

  • Synthetic Chemistry : this compound has been used as a precursor in the synthesis of highly functionalized compounds, such as (−)-4-deoxygigantecin, which are important in synthetic chemistry (Szlosek et al., 2000).

  • Microbial Alkane Production : Microorganisms capable of producing alkanes from aldehydes, such as tridecane from tetradecanal, have been studied. This research is promising for bio-production of fuel (Ito et al., 2018).

  • Process Spectroscopy in Chemical Engineering : The use of process spectroscopy, like Raman spectroscopy, for monitoring homogeneously catalyzed reactions such as the hydroformylation of 1-dodecene to 1-tridecanal, indicates significant applications in chemical engineering and industrial process monitoring (Meyer et al., 2017).

Safety and Hazards

Tridecanal may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . Use personal protective equipment as required .

Mechanism of Action

Target of Action

Tridecanal has been used as a model compound in the development of nonradioactive assays for the enzymes 2-hydroxyacyl-CoA lyase (HACL1) and sphingosine-1-phosphate lyase (SGPL1) . These enzymes play crucial roles in lipid metabolism, with HACL1 involved in the breakdown of branched-chain fatty acids and SGPL1 in the degradation of sphingolipids.

Mode of Action

Given its use in assays for hacl1 and sgpl1, it’s likely that this compound interacts with these enzymes in a way that allows their activity to be measured .

Biochemical Pathways

This compound is involved in the biochemical pathways related to lipid metabolism, specifically the breakdown of branched-chain fatty acids by HACL1 and the degradation of sphingolipids by SGPL1 . The downstream effects of these pathways include the production of energy and the regulation of lipid levels within the cell.

Pharmacokinetics

As a long-chain fatty aldehyde , it’s likely that this compound is metabolized in the liver and excreted via the kidneys. Its bioavailability would depend on factors such as its absorption rate and the presence of transport proteins.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with its target enzymes. By influencing the activity of HACL1 and SGPL1, this compound could potentially affect lipid metabolism within the cell .

properties

IUPAC Name

tridecanal
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InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h13H,2-12H2,1H3
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InChI Key

BGEHHAVMRVXCGR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H26O
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DSSTOX Substance ID

DTXSID4021682
Record name Tridecanal
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Molecular Weight

198.34 g/mol
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Physical Description

Melting point = 14 deg C; [ChemIDplus] Liquid; [Alfa Aesar MSDS], Liquid
Record name Tridecanal
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Boiling Point

132.00 to 136.00 °C. @ 8.00 mm Hg
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CAS RN

10486-19-8
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Melting Point

14 °C
Record name Tridecanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tridecanal?

A1: this compound has the molecular formula C13H26O and a molecular weight of 198.35 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common techniques include gas chromatography-mass spectrometry (GC-MS) for separation and identification, and gas chromatography-olfactometry (GC-O) to evaluate its odor characteristics. [, ]

Q3: What is this compound commonly synthesized from?

A4: this compound is often synthesized via the hydroformylation of 1-dodecene. This reaction, typically catalyzed by rhodium complexes in the presence of syngas, introduces a formyl group to the alkene, yielding the aldehyde. [, , , , , , , ]

Q4: What challenges are associated with hydroformylation in this compound synthesis?

A5: A key challenge is separating the expensive rhodium catalyst from the reaction mixture for reuse. Microemulsions are being investigated to facilitate this separation. [, , , , , , ]

Q5: What is the significance of halloysites in this compound synthesis?

A6: Halloysites, being tubular aluminosilicates, can stabilize oil-water emulsions, creating favorable environments for interfacial catalytic reactions like the hydroformylation of dodecene to this compound. []

Q6: Are there alternative methods for this compound synthesis besides hydroformylation?

A7: Yes, this compound can be synthesized from the oxidation of 1-tridecanol using chromium(VI) in acidic sulfate media. This process has been studied for degradation kinetics and product analysis. []

Q7: How does this compound's structure relate to its ability to act as a CD36 ligand?

A8: Research suggests that the straight-chain, saturated aliphatic structure of this compound, specifically with its 13-carbon chain length, contributes to its ability to bind to the CD36 receptor. []

Q8: How does this compound's structure influence its reactivity with ozone?

A9: this compound exhibits low reactivity towards ozone, with a reaction probability (γ) of approximately 10-4. This low reactivity is attributed to the absence of double bonds in its structure. []

Q9: What impacts the stability of this compound in experimental settings?

A10: this compound's stability can be affected by factors like storage conditions and the presence of other chemicals. For instance, this compound undergoes degradation when mixed with tri-n-octylamine in the presence of chromium(VI) in acidic sulfate media. []

Q10: How is this compound typically quantified in environmental samples?

A11: Air samples can be analyzed for this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its concentration. This method allows for the quantification of various carbonyl species, including this compound. []

Q11: How is this compound's presence confirmed in plant extracts?

A12: GC-MS analysis is commonly employed to identify and confirm the presence of this compound in plant extracts. This technique helps separate and identify various volatile compounds, including this compound. [, , , , , , , , ]

Q12: What are the potential environmental sources of this compound?

A13: this compound has been identified as a volatile organic compound emitted by rice plants. Its emission is considered a significant source of atmospheric this compound, particularly in agricultural settings. []

Q13: Are there alternative wood adhesives to those containing this compound?

A14: Yes, research is ongoing to develop wood adhesives using alternative materials like Chinese yam starch. These adhesives aim to provide high bonding strength and water resistance comparable to this compound-based adhesives. []

Q14: What research initiatives are focused on multiphase systems involving compounds like this compound?

A15: Collaborative research centers like "InPROMPT" are dedicated to investigating integrated chemical processes within liquid multiphase systems, including the use of long-chained olefins such as those involved in this compound production. []

Q15: What is the historical context of this compound research related to coyote attractants?

A16: In the 1980s, researchers investigated the effectiveness of various aldehyde volatiles, including this compound, as coyote attractants. This research sought to identify specific compounds within complex natural lures that elicit particular behavioral responses in coyotes. [, ]

Q16: How do different scientific disciplines converge in this compound research?

A17: this compound research exemplifies interdisciplinary collaboration, drawing from organic chemistry for synthesis, analytical chemistry for characterization and quantification, chemical engineering for process development, and environmental science to understand its sources and impact. [, , , , , , , , , ]

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